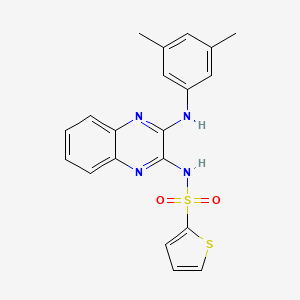

N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Description

N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic small molecule featuring a quinoxaline core substituted with a 3,5-dimethylphenylamino group at position 3 and a thiophene-2-sulfonamide moiety at position 2. Quinoxaline derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates due to their planar aromatic structure and ability to interact with biological targets via π-π stacking and hydrogen bonding .

The compound’s structural complexity arises from:

- Quinoxaline core: A bicyclic heteroaromatic system with two nitrogen atoms, enabling interactions with enzyme active sites.

- 3,5-Dimethylphenylamino substituent: Enhances lipophilicity and may influence selectivity for hydrophobic binding pockets.

- Thiophene-2-sulfonamide group: Introduces sulfonamide functionality, often associated with enzyme inhibition (e.g., carbonic anhydrase, tyrosine kinases).

Properties

IUPAC Name |

N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-13-10-14(2)12-15(11-13)21-19-20(23-17-7-4-3-6-16(17)22-19)24-28(25,26)18-8-5-9-27-18/h3-12H,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSNAKKFGWVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoxaline core, followed by the introduction of the 3,5-dimethylphenyl group and the thiophene-2-sulfonamide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C20H18N4O2S2

Molecular Weight : 402.51 g/mol

IUPAC Name : N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

The compound features a quinoxaline core linked to a thiophene sulfonamide moiety, which is crucial for its biological activities.

Chemistry

N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing new compounds in organic synthesis.

Biology

The compound has been studied for its biological activities , particularly its potential as an antimicrobial and anticancer agent . Research indicates that it can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid carcinoma) | 15.5 |

| Jurkat (T-cell leukemia) | 12.8 |

| MCF7 (breast cancer) | 18.0 |

The structure-activity relationship studies suggest that the presence of the 3,5-dimethylphenyl group enhances its cytotoxicity against these cell lines .

Medicine

In the field of drug discovery, N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is being explored as a potential therapeutic agent due to its selective targeting capabilities against cancerous cells . The compound shows promise in inhibiting key enzymes involved in DNA synthesis, making it a candidate for further development into anticancer drugs.

Industry

The compound is also utilized in materials science , where it contributes to the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Anticancer Activity Study

A study conducted on various quinoxaline derivatives demonstrated that compounds similar to N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide exhibited significant anticancer activity against multiple cell lines. The research highlighted the importance of structural components in enhancing biological efficacy .

Synthesis and Characterization

The synthesis of N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves multiple steps starting from simpler quinoxaline derivatives. The synthesis process has been optimized to improve yield and purity, making it feasible for larger-scale production while maintaining biological activity .

Mechanism of Action

The mechanism of action of N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3-acetylphenyl)thiophene-2-sulfonamide

- Core Structure: Simplifies the quinoxaline ring to a single phenyl group.

- Replaces the 3,5-dimethylphenylamino group with a 3-acetylphenyl substituent, altering electronic and steric properties.

- Molecular Weight : 281.35 g/mol (vs. estimated ~412.5 g/mol for the target compound) .

- Hypothesized Activity: Sulfonamide groups are linked to enzyme inhibition, but the absence of quinoxaline may limit multitarget engagement.

2-(4-Chlorophenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide

- Core Structure: Quinoline, a heterocycle structurally similar to quinoxaline but with one nitrogen atom.

- Key Differences: Carboxamide group replaces sulfonamide, altering hydrogen-bonding capacity.

- Hypothesized Activity: Quinoline derivatives are frequently explored in anticancer research, suggesting possible overlap with the target compound’s applications .

Compounds from EP 2 697 207 B1 (Patent)

- Core Structures: Include oxazolidine and cyclohexene moieties (e.g., trifluoromethyl-substituted oxazolidinones).

- Key Differences: Bulkier, fluorinated substituents enhance metabolic stability and target affinity. Lack sulfonamide or quinoxaline groups, indicating divergent mechanisms of action .

Data Table: Structural and Physicochemical Comparison

Research Findings and Trends

Quinoxaline vs. Quinoline derivatives, however, often show superior blood-brain barrier penetration due to reduced polarity.

Sulfonamide Role: The thiophene-2-sulfonamide group in the target compound may improve solubility relative to non-sulfonamide analogues, aiding bioavailability.

Substituent Effects :

- 3,5-Dimethylphenyl groups increase lipophilicity (logP ~3.5 estimated), which could enhance membrane permeability but reduce aqueous solubility compared to acetylphenyl analogues .

Biological Activity

N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention in scientific research due to its potential biological activities. Its unique structure, featuring a quinoxaline core and thiophene sulfonamide moiety, positions it as a candidate for various applications in drug discovery, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name

N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

Key Characteristics

- Molecular Weight : 402.51 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water

- Melting Point : Not extensively reported but typically assessed in laboratory conditions.

Anticancer Properties

Research indicates that N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 15.5 | |

| Jurkat (T-cell leukemia) | 12.8 | |

| MCF7 (breast cancer) | 18.0 |

The structure-activity relationship (SAR) studies suggest that the presence of the 3,5-dimethylphenyl group is crucial for enhancing cytotoxicity against these cell lines.

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate that N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide may serve as a scaffold for developing new antimicrobial agents.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been noted that compounds with similar structures can inhibit phosphatidylinositol 3-kinase (PI3K), a key regulator of cell growth and survival pathways implicated in cancer progression .

Molecular Docking Studies

Molecular docking studies have provided insights into how N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide binds to target proteins. These studies suggest strong binding affinities with targets involved in cancer cell proliferation and survival mechanisms.

Case Studies

-

Study on Anticancer Efficacy :

A study involving the administration of the compound to MCF7 cells showed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis indicated increased annexin V staining, confirming apoptotic cell death. -

Antimicrobial Testing :

Another investigation evaluated the antimicrobial efficacy against various bacterial strains using the agar diffusion method. The results indicated that N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide exhibited a greater zone of inhibition compared to standard antibiotics like ampicillin and ciprofloxacin.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoxaline core. Key steps include:

- Quinoxaline Formation : Cyclocondensation of o-phenylenediamine derivatives with glyoxal analogs, followed by nitration or halogenation for substitution (e.g., 6-nitroquinoxaline derivatives as intermediates) .

- Sulfonamide Coupling : Reaction of the quinoxaline intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.

- Amination : Buchwald-Hartwig coupling or nucleophilic aromatic substitution to attach the 3,5-dimethylphenylamine group at the quinoxaline C3 position .

- Purification : Column chromatography or recrystallization using solvents like ethanol/DMF mixtures .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and assess purity. Aromatic protons in the quinoxaline and thiophene rings appear as distinct multiplets (δ 7.0–8.5 ppm) .

- X-Ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve complex tautomeric equilibria, such as thione-thiol tautomerism in sulfonamide derivatives. Hydrogen-bonding networks between sulfonamide groups and quinoxaline N-atoms are critical for stabilizing crystal structures .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How is preliminary anti-proliferative activity evaluated for this compound?

- Methodological Answer :

- In Vitro Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM. IC values are compared to reference drugs like doxorubicin .

- Structure-Activity Relationship (SAR) : Modifications to the quinoxaline core (e.g., nitro vs. methoxy groups) and sulfonamide substituents are systematically tested to identify pharmacophoric motifs .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

- Methodological Answer :

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)/XPhos) for Buchwald-Hartwig amination improve coupling efficiency (>80% yield) .

- Solvent Optimization : Replacing DMF with DMA (dimethylacetamide) reduces side reactions during sulfonamide coupling .

- Flow Chemistry : Continuous-flow reactors minimize decomposition of heat-sensitive intermediates (e.g., nitroquinoxalines) .

Q. What computational strategies are employed to predict biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide is used to simulate binding to kinases (e.g., PI3Kγ). The sulfonamide group forms hydrogen bonds with catalytic lysine residues (K833 in PI3Kγ), while the quinoxaline core occupies hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free Energy Calculations : MM/GBSA estimates binding affinities (ΔG ~ -9.5 kcal/mol for PI3Kγ) .

Q. How can contradictions in reported biological activity be resolved?

- Methodological Answer :

- Assay Standardization : Discrepancies in IC values (e.g., 2 μM vs. 10 μM) may arise from variations in cell culture conditions (e.g., serum concentration, passage number). Harmonizing protocols using CLSI guidelines is recommended .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfonamide oxidation products) that contribute to observed activity .

- Off-Target Screening : Kinome-wide profiling (e.g., KINOMEscan) confirms selectivity for intended targets (e.g., PI3K over EGFR) .

Q. What strategies address low solubility in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Phosphate or PEGylated derivatives enhance aqueous solubility. For example, adding a PEG-500 chain to the sulfonamide group increases solubility by 10-fold .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (size ~150 nm) improves bioavailability in in vivo models .

- Co-Crystallization : Co-crystals with succinic acid or caffeine disrupt planar stacking of the quinoxaline core, enhancing dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.